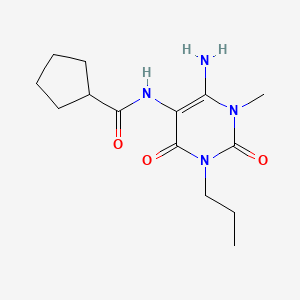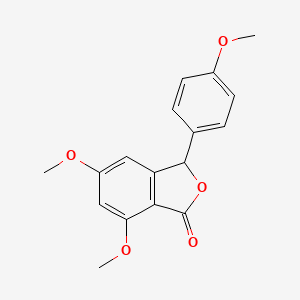
5,6-Desmethylenedioxy-5-methoxyaglalactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural compound isolated from the leaves and twigs of Aglaia ponapensis. It belongs to the class of phenolic compounds and has a molecular formula of C₁₇H₁₆O₅ with a molecular weight of 300.30 g/mol . This compound has shown significant biological activities, including cytotoxicity against small cell lung cancer (NCI-H187) cell line and antimycobacterial activity against Mycobacterium tuberculosis H(37)Ra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves several steps, starting from the appropriate phenolic precursors. The key steps typically include:
Formation of the isobenzofuranone core: This involves the cyclization of a suitable phenolic precursor under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources like Aglaia ponapensis or synthetic routes optimized for high yield and purity. The extraction process typically involves:
Solvent Extraction: Using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone to extract the compound from plant material.
Concentration and Purification: Concentrating the extract and purifying the compound using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Desmethylenedioxy-5-methoxyaglalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Desmethylenedioxy-5-methoxyaglalactone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its cytotoxic effects on cancer cell lines and its antimycobacterial activity.
Medicine: Potential therapeutic applications due to its biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new pharmaceuticals and as a bioactive compound in various formulations
Wirkmechanismus
The mechanism of action of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves its interaction with molecular targets and pathways:
Cytotoxicity: The compound exerts cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Antimycobacterial Activity: It inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Desmethylenedioxy-5-methoxyaglalactone: Unique due to its specific methoxy and isobenzofuranone structure.
Coumestrol: Another phenolic compound with similar biological activities but different structural features.
Trans-3-Hydroxycinnamic Acid: Shares some chemical properties but differs in its biological activities and applications.
Uniqueness
This compound stands out due to its potent cytotoxic and antimycobacterial activities, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUFTHOYVRQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659060 |
Source


|
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922169-96-8 |
Source


|
| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R,2S,4R)- (9CI)](/img/new.no-structure.jpg)
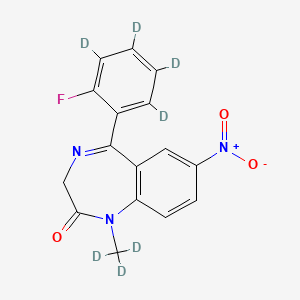

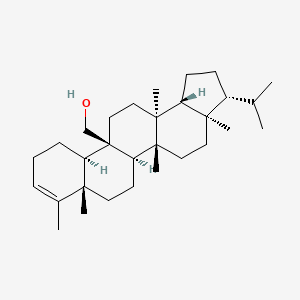
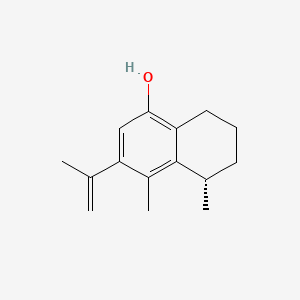
![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
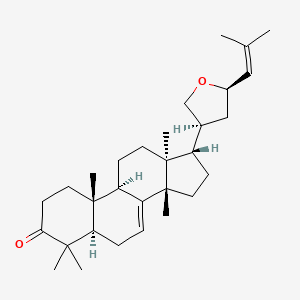
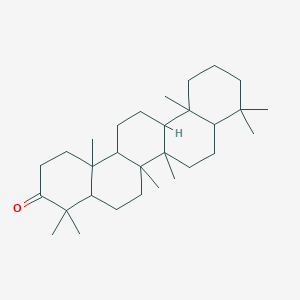
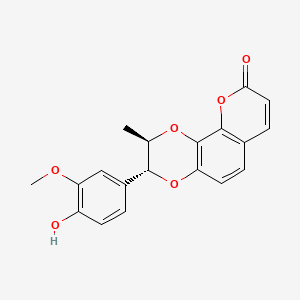
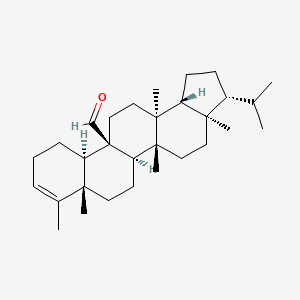
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)
